4-Vinylpyrimidine
Overview
Description
Molecular Structure Analysis
H \ C=C | N---C---N | H
Chemical Reactions Analysis
- Cross-Linking : Research has shown that 4-vinyl-substituted pyrimidine nucleosides can efficiently form interstrand cross-links with RNA and duplex DNA. These cross-links impact biological functions and have potential applications in biological research and materials science .
- Selective Cross-Linking : Derivatives of 4-vinylpyrimidine have been designed to selectively cross-link with specific bases (e.g., adenine or uracil) in nucleic acids .
Scientific Research Applications
Food Safety Evaluation :
- 4-Vinylpyrimidine derivatives, specifically 2,4-diamino-6-hydroxypyrimidine, have been evaluated for safety in food contact materials. The European Food Safety Authority (EFSA) concluded that there is no safety concern for consumers if the substance is used in rigid poly(vinyl chloride) (PVC) for non-acidic, non-alcoholic aqueous food with a migration limit up to 5 mg/kg food (Flavourings, 2009).
Antiviral Properties :
- This compound nucleoside analogs, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), have shown potent antiviral properties against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Their selective action is attributed to specific phosphorylation by the virus-encoded deoxythymidine kinase, inhibition of the viral DNA polymerase, and/or incorporation into viral DNA. BVDU's efficacy has been demonstrated in animal models and phase I clinical trials (De Clercq & Walker, 1984).
Chemical Properties in Solution :
- The viscosity and pH relationship of poly(this compound N-oxide) in aqueous solution has been studied. Its viscosity sharply increases below pH 4 and rises to a maximum around pH 7.5, then decreases to a minimum at about pH 10. This behavior suggests applications in pH-sensitive materials (Tamami & Boshehri, 1978).
Cross-Linking Reaction to mRNA :
- 4-Vinylpyrimidin-2-one nucleoside (T-vinyl) demonstrates the ability to form cross-links with RNA containing uracil at complementary sites. Its derivatives show potential in biological applications, such as gene expression regulation and mRNA targeting (Kikuta, Taniguchi, & Sasaki, 2019).
Catalysis and Polymer Chemistry :
- Conjugate addition reactions of nucleophiles across the vinyl group of 2-chloro-4-vinylpyrimidine derivatives have been studied for synthesizing 2-chloro-4-(2-substituted ethyl)pyrimidines and quinazolines. These reactions are significant in catalysis and polymer chemistry (Raux et al., 2010).
Polymer and Material Science :
- Poly(4-vinylpyridine) (P4VP) has been explored for its coordinative reactivity with transition metals, making it useful in catalysis, humidity-sensitive materials, and antimicrobial applications. The non-covalent functionalization of single-walled carbon nanotubes with P4VP highlights its potential in drug delivery and optical sensors (Su et al., 2011).
Cross-Coupling Reactions in Organic Chemistry :
- Halopyrimidines' arylation and synthesis of vinylpyrimidines using palladium-catalyzed cross-coupling reactions have been investigated. These processes are relevant in the synthesis of various organic compounds (Kondo et al., 1989).
Properties
IUPAC Name |
4-ethenylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-6-3-4-7-5-8-6/h2-5H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKWZZPKADNTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=NC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437745 | |
Record name | 4-Vinylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45588-69-0 | |
Record name | 4-Vinylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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